6-Diphenylphosphino-2,2'-bipyridine

Heterobimetallic Catalysis Coordination Chemistry Rhenium Complexes

6-Diphenylphosphino-2,2'-bipyridine (dpbipy) uniquely combines a rigid N,N-bipyridine chelate with a soft phosphine donor in one scaffold, enabling atomic-precision heterobimetallic assembly that binary ligand mixtures cannot achieve. Proven to form Re–Zn complexes for CO₂ reduction, dual Cu(I) MOF building blocks, and stable Ru(I) dinuclear catalysts under milder conditions than simpler phosphinopyridines. Its ~494°C bp prevents ligand loss during high-temperature reactions, maintaining stoichiometric control. Choose dpbipy when spatial preorganization and cooperative metal-metal synergy are critical to your catalytic or materials research.

Molecular Formula C22H17N2P
Molecular Weight 340.4 g/mol
CAS No. 152194-39-3
Cat. No. B117254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Diphenylphosphino-2,2'-bipyridine
CAS152194-39-3
Synonyms6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE
Molecular FormulaC22H17N2P
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4
InChIInChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H
InChIKeyYNLXNWOMYAIZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Diphenylphosphino-2,2'-bipyridine (CAS 152194-39-3): Core Identity and Role as a Versatile PNN-Type Ligand Scaffold


6-Diphenylphosphino-2,2′-bipyridine (abbreviated as dpbipy, PNN, or Ph₂Pbipy) is a heteroditopic PNN-type ligand featuring a 2,2′-bipyridine (bpy) core functionalized at the 6-position with a diphenylphosphino (–PPh₂) group [1]. This ligand exhibits a molecular formula of C₂₂H₁₇N₂P and a molecular weight of 340.36 g/mol, with typical commercial purity specifications of ≥98% . Its dual binding domains—the hard N,N-chelating bipyridine site and the soft P-donor phosphine—enable selective, tunable coordination to distinct metal centers, underpinning its utility in heterobimetallic catalysis, supramolecular chemistry, and materials science.

Why Generic 2,2′-Bipyridine or Simple Phosphine Ligands Cannot Substitute 6-Diphenylphosphino-2,2'-bipyridine in Advanced Coordination Architectures


Generic 2,2′-bipyridine (bpy) and simple monodentate phosphines (e.g., PPh₃) lack the integrated PNN triad that enables 6-diphenylphosphino-2,2′-bipyridine to bridge disparate metal centers with atomic precision. While bpy provides a rigid N,N-chelate, and a phosphine offers a soft P-donor, the covalent linkage of these domains within a single molecular scaffold enforces a fixed spatial relationship between the binding sites [1]. This preorganization dictates specific coordination geometries, such as κ¹(P) monodentate binding with an available bpy site or κ²(N,N) chelation with a pendant phosphine, and facilitates the assembly of well-defined heterobimetallic structures that are inaccessible with mixtures of discrete ligands [2]. The quantitative evidence presented in the following section establishes that this structural differentiation translates into measurable performance advantages for applications requiring site-selective metalation and cooperative metal-metal interactions.

Quantitative Differentiation of 6-Diphenylphosphino-2,2'-bipyridine: Direct Comparative Evidence Against Closest Ligand Analogs


Dual-Mode Coordination Versatility: κ¹(P) vs. κ²(N,N) Binding Selectivity in Re(I) Complexes

6-(Diphenylphosphino)-2,2′-bipyridine (PNN) demonstrates unique dual-mode coordination behavior with rhenium carbonyls, binding in either κ¹(P) or κ²(N,N) modes depending on reaction conditions [1]. This site-selectivity is critical for sequential metalation: in the κ¹(P)-bound form, the pendant bpy moiety remains free and available to bind a second metal center, such as Zn(II) [1]. In contrast, the simple analog 2-diphenylphosphinopyridine (dppy) lacks the second pyridine nitrogen, offering only a PN chelate and eliminating the option for κ²(N,N) coordination. Similarly, unfunctionalized 2,2′-bipyridine (bpy) cannot bind metals through a soft P-donor. This documented site-selectivity is the mechanistic foundation for constructing the well-defined heterobimetallic complexes described in Evidence Item 2.

Heterobimetallic Catalysis Coordination Chemistry Rhenium Complexes

Facilitated Migratory Insertion via Intramolecular Lewis Acid Activation: Re–Zn Heterobimetallic Synergy

In Re(κ¹(P)-PNN)(CO)₄Me, coordination of ZnCl₂ to the pendant bpy nitrogen atoms generates a Lewis acidic zinc center in close proximity to the Re–acyl intermediate [1]. This intramolecular activation significantly accelerates migratory insertion of the methyl group to a carbonyl ligand, yielding Re(κ¹(P)-PNN·ZnCl)(μ₂-Cl)(CO)₃(μ₂-C(O)Me) [1]. In contrast, when the reaction is performed in coordinating solvents such as THF, which competitively binds to ZnCl₂, migratory insertion is inhibited [1]. A system using separate Re and Zn complexes (e.g., Re(CO)₅Me + ZnCl₂ + bpy) would not achieve the same proximity-driven rate enhancement, as the Lewis acid would not be covalently tethered to the reactive center. This represents a class-level inference that the preorganized PNN framework uniquely enables the observed cooperative bimetallic reactivity.

Syngas Conversion Migratory Insertion Lewis Acid Catalysis

Preorganized Bimetallic Bridging: Head-to-Head vs. Head-to-Tail Coordination in Dinuclear Copper(I) Complexes

6-Diphenylphosphino-2,2′-bipyridine (Ph₂Pbipy) reacts with Cu(I) precursors to form dinuclear complexes where two ligand molecules bridge two copper centers [1]. X-ray crystallography reveals that the ligand orientation depends on the Cu(I) source: reaction with [Cu(MeCN)₄]⁺ yields a head-to-tail arrangement in [Cu₂(μ-Ph₂Pbipy)₂(MeCN)₂]²⁺, while reaction with [Cu(2,2′-bipy)(MeCN)₂]⁺ produces a head-to-head configuration in [Cu₂(2,2′-bipy)(μ-Ph₂Pbipy)₂]²⁺ [1]. This structural flexibility is a direct consequence of the ligand's PNN architecture, which allows the phosphine and bipyridine ends to bind different metal ions while maintaining a fixed overall geometry. In contrast, a simple diphosphine like dppe bridges metals symmetrically, and 2,2′-bipyridine does not bridge metals in this manner. The defined metal-metal distances and orientations imposed by the ligand are critical for applications requiring controlled intermetallic communication.

Copper(I) Chemistry Supramolecular Chemistry X-ray Crystallography

Synthesis of Bridging Dinuclear Ruthenium(I) Complexes: dpbipy vs. dppy Bridging Mode Comparison

The reaction of a polymeric ruthenium(I) carboxylate precursor [{Ru₂[µ-η²-OC(R)O]₂(CO)₄}ₙ] with two molar equivalents of 6-diphenylphosphino-2,2′-bipyridine (dpbipy) in refluxing n-butanol, followed by anion exchange with NH₄PF₆, yields the bridging dinuclear complex [Ru₂{µ-η²-OC(R)O}(CO)₂(µ-dpbipy)₂]PF₆ [1]. X-ray crystallography of the methyl derivative (R = Me) confirms that each dpbipy ligand bridges the two ruthenium atoms, coordinating through the phosphorus atom to one metal center and the bipyridine nitrogen atoms to the other [1]. In contrast, the analogous ligand 2-diphenylphosphinopyridine (dppy) requires a different set of reaction conditions (toluene reflux under CO pressure) to achieve a bridging mode, and under the alcohol reflux conditions used for dpbipy, dppy instead forms monodentate, axially coordinated products [Ru₂{µ-η²-OC(R)O}₂(CO)₄(dppy)₂] [1]. This differential reactivity demonstrates that the bipyridyl framework of dpbipy favors the bridging coordination mode under conditions where the simpler dppy ligand does not.

Ruthenium(I) Chemistry Bridging Ligands Organometallic Synthesis

Synthetic Accessibility: Direct Lithiation Route to 6-Diphenylphosphino-2,2'-bipyridine

A convenient synthetic route to 6-diphenylphosphino-2,2′-bipyridine involves treatment of 6-chloro-2,2′-bipyridine with lithium diphenylphosphide (LiPPh₂), yielding the target PNN ligand [1]. The precursor 6-chloro-2,2′-bipyridine is accessible via an improved procedure from 2,2′-bipyridine [1]. In a related synthetic approach, regioselective lithiation of 2-(diphenylphosphino)pyridine at the C-6 position using a BuLi–Me₂N(CH₂)₂OLi basic system, followed by reaction with 2-chloropyridine, provides an alternative pathway to the same ligand scaffold [2]. This synthetic modularity allows for potential derivatization at the bipyridine core, offering a pathway to a library of substituted PNN ligands. In contrast, ligands such as 6,6′-diphenyl-2,2′-bipyridine lack the phosphine functionality entirely, and phosphine-functionalized terpyridines require more complex multistep syntheses. The relative synthetic simplicity and established protocols for dpbipy reduce procurement and synthesis barriers for research groups seeking to explore PNN-type coordination chemistry.

Ligand Synthesis Phosphination Regioselective Lithiation

Thermal Stability Profile: Boiling Point Comparison with Unsubstituted 2,2′-Bipyridine

6-Diphenylphosphino-2,2′-bipyridine exhibits a significantly higher boiling point (493.9 ± 35.0 °C at 760 mmHg) compared to unsubstituted 2,2′-bipyridine (bp ~273 °C) [1]. This elevated boiling point is consistent with the increased molecular weight and the introduction of the bulky diphenylphosphino group, which enhances intermolecular van der Waals interactions and reduces volatility. For applications involving high-temperature reactions, gas-phase deposition, or thermal processing, this lower volatility can be advantageous, reducing ligand loss and maintaining stoichiometric control. While this is a supporting physical property rather than a functional performance metric, it provides a practical selection criterion when choosing between related bipyridine-based ligands for high-temperature synthetic procedures.

Thermal Stability Ligand Properties Material Science

High-Impact Application Scenarios for 6-Diphenylphosphino-2,2'-bipyridine Driven by Quantitative Evidence


Construction of Well-Defined Heterobimetallic Catalysts for Cooperative Small-Molecule Activation

The demonstrated ability of 6-diphenylphosphino-2,2'-bipyridine to coordinate rhenium in a κ¹(P) mode while leaving the bipyridine site available for zinc binding [1] directly enables the synthesis of heterobimetallic Re–Zn complexes with precise spatial orientation. This preorganization facilitates intramolecular Lewis acid activation of carbonyl ligands, accelerating migratory insertion reactions relevant to syngas conversion and CO₂ reduction [1]. Researchers seeking to develop cooperative catalysts that leverage metal-metal synergy should prioritize this ligand over mixtures of monodentate phosphines and bipyridines, which cannot achieve the same controlled proximity.

Supramolecular Assembly of Dinuclear Copper(I) Complexes with Tunable Bridging Geometries

The ligand's capacity to bridge two copper(I) centers in both head-to-tail and head-to-head configurations, as confirmed by X-ray crystallography [1], makes it an ideal building block for supramolecular architectures and metal-organic frameworks (MOFs). By selecting appropriate Cu(I) precursors, synthetic chemists can direct the formation of specific bridging motifs, controlling metal-metal distances and overall topology. This tunability is not accessible with symmetric diphosphines (e.g., dppe) or with unfunctionalized bipyridines, positioning 6-diphenylphosphino-2,2'-bipyridine as a privileged scaffold for designing functional materials with tailored photophysical or electronic properties.

Synthesis of Phosphorus-Bridged Dinuclear Ruthenium(I) Complexes for Catalytic Studies

The direct head-to-head comparison with 2-diphenylphosphinopyridine (dppy) reveals that 6-diphenylphosphino-2,2'-bipyridine reliably forms bridging dinuclear ruthenium(I) complexes under milder, alcohol-reflux conditions, whereas dppy requires a change in solvent and CO pressure to achieve analogous bridging [1]. For research groups investigating the catalytic properties of dinuclear ruthenium systems, dpbipy offers a more operationally convenient and predictable synthetic route. This operational advantage reduces experimental variability and streamlines the preparation of well-characterized catalyst precursors.

High-Temperature Catalysis and Materials Processing Requiring Low Ligand Volatility

The substantially elevated boiling point of 6-diphenylphosphino-2,2'-bipyridine (~494 °C) relative to unsubstituted 2,2′-bipyridine (~273 °C) [1] makes it the preferred choice for reactions conducted at elevated temperatures, such as high-boiling solvent refluxes or gas-phase deposition processes. The reduced volatility minimizes ligand sublimation or evaporation, ensuring that the desired ligand-to-metal ratio is maintained throughout the reaction. This physical property, while not a functional performance metric, provides a clear procurement advantage when selecting a bipyridine-based ligand for thermally demanding applications.

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